molecular formula C12H20O2 B1595335 Isopulegyl acetate CAS No. 57576-09-7

Isopulegyl acetate

Cat. No. B1595335
CAS RN: 57576-09-7
M. Wt: 196.29 g/mol
InChI Key: HLHIVJRLODSUCI-ADEWGFFLSA-N
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Description

Isopulegyl acetate is a chemical compound with a sweet, mint-like odor . It is used as a flavor and fragrance agent, and it has a mentholic type odor and a woody type flavor .


Synthesis Analysis

Isopulegyl acetate may be synthesized by prolonged heating of citronellal with acetic anhydride (with or without sodium acetate) .


Molecular Structure Analysis

The molecular formula of Isopulegyl acetate is C12H20O2 . It has an average mass of 196.286 Da and a monoisotopic mass of 196.146332 Da .


Physical And Chemical Properties Analysis

Isopulegyl acetate has a boiling point of 104-105 °C at 10 mm Hg and a density of 0.925 g/mL at 25 °C .

Relevant Papers One relevant paper is “Microbial Resolution of dl-Isopulegol” which discusses the microbial hydrolysis of dl-isopulegyl acetate .

Scientific Research Applications

Enzymatic Synthesis and Catalysis

Isopulegyl acetate has been studied extensively in the context of enzymatic synthesis and catalysis. A study by Iftitah, Yulasandini, and Utomo (2019) examined the acylation reaction of (-)-isopulegol and l-menthol, leading to the production of isopulegyl acetate, using lipase from Rhizomucor miehei. The research found that acetic anhydride was a more effective acyl source than vinyl acetate for this reaction, suggesting potential for efficient enzymatic synthesis processes (Iftitah, Yulasandini, & Utomo, 2019).

Chemical Engineering and Reaction Mechanisms

Research in chemical engineering, such as the work by Zhang et al. (2021), has investigated the synthesis of isopropenyl acetate using acetone and ketene. This study provides insights into the macroscopic kinetic equations of esterification reactions and examines the reaction mechanisms through quantum chemistry, offering valuable knowledge for the industrial production of isopropenyl acetate and related compounds (Zhang et al., 2021).

Biological Applications and Microbial Production

In the field of biotechnology, studies like the one by Song et al. (2018) demonstrate the utility of isopulegyl acetate in microbial processes. This research explored the use of acetic acid, a precursor to isopulegyl acetate, as a carbon source for engineered Escherichia coli to enhance acetate utilization and isobutanol production. This represents an innovative approach to biochemical production using acetate derivatives (Song et al., 2018).

Pharmacology and Medicinal Applications

Isopulegyl acetate has also been investigated in pharmacological contexts. Andrade, Batista, and Sousa (2011) studied the spasmolytic activity of p-menthane esters, including neo-isopulegyl acetate, in isolated guinea pig ileum. The findings suggested that modifications to the structure of monoterpene esters like isopulegyl acetate could lead to the development of new antispasmodic drugs (Andrade, Batista, & Sousa, 2011).

Environmental Science and Recovery Processes

In environmental science, research such as that by Saha, Chopade, and Mahajani (2000) has explored the recovery of acetic acid from dilute aqueous solutions through esterification in reactive distillation columns. This process is significant for creating esters like isopulegyl acetate, which have broad applications in various industries (Saha, Chopade, & Mahajani, 2000).

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-prop-1-en-2-ylcyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHIVJRLODSUCI-ADEWGFFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904398
Record name Isopulegyl acetate
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid, fresh, green-minty, leafy, sweet fruity odour
Record name Isopulegyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.929-0.936
Record name Isopulegyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/616/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopulegyl acetate

CAS RN

57576-09-7, 89-49-6
Record name Isopulegyl acetate
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Record name Isopulegyl acetate
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Record name Isopulegyl acetate
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Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate, (1R,2S,5R)-
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Record name Isopulegyl acetate
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Record name Isopulegyl acetate
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Record name ISOPULEGYL ACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name Isopulegol acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… 85-4) provided isopulegyl acetate a NESIL of 2500 … isopulegyl acetate is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated; isopulegyl acetate …
T Oritani, K Yamashita - Agricultural and Biological Chemistry, 1973 - jstage.jst.go.jp
… The ability of the above microorganisms to hydrolyze l-isopulegyl acetate … hydrolysis of dl-isopulegyl acetate. … mixture of l-isopulegol, d-isopulegyl acetate and dl-neo isopulegyl acetate. …
Number of citations: 21 www.jstage.jst.go.jp
T TAHARA, Y SAKUDA - Journal of Japan Oil Chemists' Society, 1975 - jstage.jst.go.jp
Isopulegyl acetate [1] and neo-isopulegyl acetate [2] were oxidized with selenium dioxide in aqueous ethanol under reflux. The oxidation of (-)-[1] gave (-)-(1R: 3R: 4S)-8 (10)-p-…
Number of citations: 0 www.jstage.jst.go.jp
I Ciprés, P Kalck, DC Park, F Serein-Spirau - Journal of molecular catalysis, 1991 - Elsevier
… of 84,59/o in dichloroethane for isopulegyl acetate). In order to increase signiikantly the … were lower for limonene and very poor for isopulegyl acetate (6% compared with 84.5% in …
Number of citations: 51 www.sciencedirect.com
E Cahyono, M Muchalal, T Triyono… - Bulletin of Chemical …, 2014 - core.ac.uk
… In this study, the activity and selectivity of the modified zeolite catalysts in transformation reaction of citronellal to isopulegyl acetate (IPA) have been investigated. This transformation …
Number of citations: 5 core.ac.uk
ED Iftitah, A Srihardyastuti, M Ariefin - AIP Conference Proceedings, 2017 - pubs.aip.org
… In summary, isopulegyl acetate obtained through … acid anhydride form products such as isopulegyl acetate. This is due to … of 50 C is obtained isopulegyl acetate area amounted to 20.69. …
Number of citations: 1 pubs.aip.org
M Rezaei, J Razmjoo, MH Ehtemam… - Industrial Crops and …, 2019 - Elsevier
… Isopulegyl acetate and bioformen were found in the seeds, but they were not obtained in the leaves. Based on the leaf and seed yield, as well as leaf essential oil content and yield, full …
Number of citations: 18 www.sciencedirect.com
ED Iftitah, IF Yulasandini… - IOP Conference Series …, 2019 - iopscience.iop.org
… On the basis of the GC-MS profile of the mixed (-)-isopulegol and l-menthol acylation products, % conversion as well as % selectivity of lipase toward isopulegyl acetate would be …
Number of citations: 3 iopscience.iop.org
A Monkiewicz, J Góra - Acta biotechnologica, 1985 - Wiley Online Library
… Microorganisms hydrolyzed 2-isopulegyl acetate ( 26-40y0) rand in a small degree d-isopulegol acetate whereas the d-neoisopulegol acetate remilined non-hydrolyzed. The optical …
Number of citations: 1 onlinelibrary.wiley.com
C Tiozzo, C Bisio, F Carniato, M Guidotti - Catalysis Today, 2014 - Elsevier
… specialty chemistry, in particular: cyclohexene, 1-methylcyclohexene, limonene, carveol, α-terpineol, isopulegol, carvotanacetol, carvone, as well as squalene and isopulegyl acetate. …
Number of citations: 42 www.sciencedirect.com

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